Benzo[b]thiophene-7-acetonitrile
Overview
Description
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophene-7-acetonitrile is the Serotonin N-acetyltransferase (AANAT), an enzyme that plays a crucial role in the biosynthesis of melatonin . AANAT is responsible for the nocturnal rhythm of melatonin production in the pineal gland .
Mode of Action
Benzo[b]thiophen-7-acetonitrile interacts with AANAT, inhibiting its activity . This interaction results in a decrease in the production of melatonin, a neurohormone known for its role in controlling circadian rhythms .
Biochemical Pathways
The inhibition of AANAT affects the melatonin synthesis pathway. Melatonin is synthesized from serotonin in a two-step process, with AANAT catalyzing the penultimate step, the acetylation of serotonin . By inhibiting AANAT, this compound disrupts this pathway, affecting the production of melatonin .
Result of Action
The primary result of this compound’s action is the inhibition of melatonin production due to its interaction with AANAT . This could potentially affect various physiological and pathophysiological processes that are influenced by melatonin, such as sleep disorders, seasonal affective disorders, and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-7-acetonitrile can be achieved through various methods. One common approach involves the reaction of 2-bromo-(het)arylacetonitriles with (het)aryl/alkyldithioesters . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of a wide range of substituted benzothiophenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiophenes.
Scientific Research Applications
Benzo[b]thiophene-7-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Comparison with Similar Compounds
Benzo[c]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Benzofuran: A related compound with an oxygen atom in place of sulfur.
Uniqueness: Benzo[b]thiophene-7-acetonitrile is unique due to its specific ring structure and the presence of the nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of bioactive molecules make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(1-benzothiophen-7-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NS/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRUIDMKFOHABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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